molecular formula C22H18F4N2O3 B3008045 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 946379-82-4

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B3008045
CAS RN: 946379-82-4
M. Wt: 434.391
InChI Key: OZCJFVAHSKXJIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, starting from basic chemical building blocks. In the case of the sigma-1 receptor modulators, the synthesis began with an asymmetric Michael addition, which is a type of nucleophilic addition involving a carbon-carbon double bond and a nucleophile. The starting materials included 2-nitroprop-1-enylbenzene and diethyl malonate. The process led to the formation of diastereoisomers, which were then separated chromatographically. The final compounds were obtained by reductive cyclisation of the diastereoisomers into enantiomers of 5-methyl-4-phenylpyrrolidin-2-one, followed by the addition of an acetamide group to the heterocyclic nitrogen .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. The sigma-1 receptor modulators mentioned in the study are enantiomers, which means they are molecules that are mirror images of each other. The configuration at the chiral centers, particularly the C-4 in the 2-pyrrolidone ring, was found to be significant for the activity of the compounds as positive allosteric modulators of the sigma-1 receptor. The R-configuration at this center was more effective, indicating the importance of stereochemistry in the design of such modulators .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the sigma-1 receptor modulators include the Michael addition, chromatographic separation, reductive cyclisation, and the attachment of an acetamide group. These reactions are typical in the synthesis of complex organic molecules, where precision and control over the reaction conditions are essential to achieve the desired stereochemistry and purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The NMR, IR, mass spectrum, and elemental analyses are standard methods used to confirm the structure of synthesized compounds. In the case of the N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, these analytical techniques were used to confirm the chemical structures of the synthesized compounds. The herbicidal activity of these compounds was then evaluated in a greenhouse setting, with several compounds showing promising activity against dicotyledonous weeds .

Scientific Research Applications

Electrosynthesis of Fluoroorganic Compounds

Research into electrosynthesis of fluoroorganic compounds has led to the development of polyalkylbenzylacetamides as by-products. This study highlights the potential for creating fluorinated compounds through electrochemical oxidation, suggesting a pathway for synthesizing derivatives of the specified acetamide for various applications, including medicinal chemistry and material science (Bensadat et al., 1980).

Radiotracers for PET Imaging

Two novel radiotracers for positron emission tomography (PET) imaging of translocator protein (18 kDa) in ischemic brain have been developed. These radiotracers, derived from the specified acetamide, exhibit high in vitro binding affinities and improved in vivo stability, showcasing the compound's utility in neuroinflammation models and its potential in diagnostic imaging (Fujinaga et al., 2018).

Fluorinating Agents

The acetamide derivative has been explored as a site-selective electrophilic fluorinating agent. This research opens avenues for its application in the synthesis of fluorinated organic molecules, crucial for developing pharmaceuticals and agrochemicals (Banks et al., 1996).

Src Kinase Inhibitory and Anticancer Activities

Studies on thiazolyl N-benzyl-substituted acetamide derivatives, including compounds related to the specified acetamide, have shown significant Src kinase inhibitory and anticancer activities. These findings underline the compound's relevance in cancer research and therapy development (Fallah-Tafti et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Research into bioactive benzothiazolinone acetamide analogs has included quantum mechanical studies and ligand-protein interactions, suggesting the compound's potential in developing new materials for dye-sensitized solar cells (DSSCs). These studies indicate the compound's utility in renewable energy research (Mary et al., 2020).

Antilung Cancer Activity

Novel fluorinated benzo[b]pyran compounds, related to the acetamide , have shown promising anti-lung cancer activity. This research suggests a potential role for the acetamide derivative in developing new anticancer drugs (Hammam et al., 2005).

properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N2O3/c1-14-10-19(29)20(31-13-15-2-6-17(23)7-3-15)11-28(14)12-21(30)27-18-8-4-16(5-9-18)22(24,25)26/h2-11H,12-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCJFVAHSKXJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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